molecular formula C10H12INO B14768361 2-Iodo-N,N,6-trimethylbenzamide

2-Iodo-N,N,6-trimethylbenzamide

Cat. No.: B14768361
M. Wt: 289.11 g/mol
InChI Key: REJQHYNNXLAXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N,N,6-trimethylbenzamide is a benzamide derivative featuring an iodine substituent at the ortho position (C2) of the aromatic ring, along with methyl groups at the N,N-dimethylamide moiety and the para position (C6) (Figure 1). This compound is hypothesized to exhibit unique steric and electronic properties due to the combination of electron-withdrawing (iodine) and electron-donating (methyl) groups. Potential applications include its use as a directing group in transition metal-catalyzed C–H functionalization or as a precursor in cross-coupling reactions due to the reactive iodine atom.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

2-iodo-N,N,6-trimethylbenzamide

InChI

InChI=1S/C10H12INO/c1-7-5-4-6-8(11)9(7)10(13)12(2)3/h4-6H,1-3H3

InChI Key

REJQHYNNXLAXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N,N,6-trimethylbenzamide typically involves the iodination of a precursor benzamide compound. One common method includes the reaction of 2-iodobenzoic acid with trimethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-N,N,6-trimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound with different functional groups replacing the iodine atom.

Scientific Research Applications

2-Iodo-N,N,6-trimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Synthesis Method Yield/Physical State Key Applications/Reactivity
2-Iodo-N,N,6-trimethylbenzamide (Target) I (C2), N,N-dimethyl, CH₃ (C6) Inferred: Directed ortho-cupration Not reported Hypothesized: C–H activation, coupling
3-Iodo-N,N-dimethylbenzamide (6i) I (C3), N,N-dimethyl Not specified Not reported Meta-directing reactions
N,N-Dimethyl-2-phenoxybenzamide (6g) Phenoxy (C2), N,N-dimethyl Nucleophilic substitution Not reported Electron-rich directing groups
2-Iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide I (C2), N,N-dimethyl, Si(CH₃)₃ (C3) Cycloaddition with alkynylaluminum reagents 89% yield (beige solid) Alkyne functionalization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide CH₃ (C3), N-(2-hydroxy-1,1-dimethylethyl) Acylation of 3-methylbenzoyl chloride Fully characterized N,O-bidentate directing group

Research Findings and Implications

  • Steric Limitations : The 6-methyl group could reduce reactivity in bulky transition metal complexes, necessitating optimized catalysts or conditions compared to less hindered analogs .
  • Thermodynamic Stability : Computational studies (e.g., ’s Cartesian coordinate data) could predict the conformational stability of the target compound relative to its analogs, influencing its suitability in solid-phase synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.